molecular formula C12H7F2NO2 B1328099 6-(2,3-Difluorophenyl)picolinic acid CAS No. 887983-10-0

6-(2,3-Difluorophenyl)picolinic acid

Cat. No.: B1328099
CAS No.: 887983-10-0
M. Wt: 235.19 g/mol
InChI Key: JUSDDTOOMCUOSY-UHFFFAOYSA-N
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Description

6-(2,3-Difluorophenyl)picolinic acid is a chemical compound with the molecular formula C12H7F2NO2 and a molecular weight of 235.19 g/mol . This compound is characterized by the presence of a picolinic acid moiety substituted with a 2,3-difluorophenyl group. It is used in various scientific research applications due to its unique chemical properties.

Biochemical Analysis

Biochemical Properties

6-(2,3-Difluorophenyl)picolinic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with various enzymes and proteins, influencing their activity. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion, thereby preventing viral replication . Additionally, it can modulate the expression of genes involved in immune responses, further highlighting its potential as a therapeutic agent .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as enzymes and receptors. This binding can lead to enzyme inhibition or activation, depending on the specific enzyme and the nature of the interaction . Furthermore, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions, such as exposure to light or heat . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as antiviral activity and immune modulation . At higher doses, it can cause toxic or adverse effects, including cellular toxicity and organ damage . These dosage-dependent effects highlight the importance of careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as dehydrogenases and decarboxylases, leading to the formation of various metabolites . These metabolic pathways can influence the overall metabolic flux and the levels of specific metabolites within the cell . Understanding these pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the localization and accumulation of the compound, thereby influencing its biological activity . For instance, binding to plasma proteins can enhance the compound’s stability and prolong its half-life in the bloodstream .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm or other organelles, where it can modulate various cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2,3-Difluorophenyl)picolinic acid typically involves the reaction of 2,3-difluorobenzaldehyde with picolinic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for efficiency, cost-effectiveness, and environmental safety. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 6-(2,3-Difluorophenyl)picolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines .

Scientific Research Applications

6-(2,3-Difluorophenyl)picolinic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antiviral or anticancer agent.

    Industry: It is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

  • 6-(2,4-Difluorophenyl)picolinic acid
  • 6-(2,5-Difluorophenyl)picolinic acid
  • 6-(2,3-Difluorophenyl)picolinic acid

Comparison: While these compounds share a similar core structure, the position of the fluorine atoms on the phenyl ring can significantly influence their chemical properties and reactivity. For example, this compound may exhibit different reactivity patterns compared to its 2,4- or 2,5-difluorophenyl analogs due to steric and electronic effects .

Properties

IUPAC Name

6-(2,3-difluorophenyl)pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F2NO2/c13-8-4-1-3-7(11(8)14)9-5-2-6-10(15-9)12(16)17/h1-6H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSDDTOOMCUOSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C2=NC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60647071
Record name 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

887983-10-0
Record name 6-(2,3-Difluorophenyl)pyridine-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60647071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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